

Handling and storage of air-sensitive 3-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-hydroxybenzaldehyde

Cat. No.: B016314

[Get Quote](#)

Technical Support Center: 3-Chloro-2-hydroxybenzaldehyde

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and troubleshooting of experiments involving the air-sensitive compound **3-Chloro-2-hydroxybenzaldehyde**.

Properties and Safety Data

A summary of key quantitative and safety data for **3-Chloro-2-hydroxybenzaldehyde** is presented below.

Property	Value	Citations
Chemical Name	3-Chloro-2-hydroxybenzaldehyde	[1] [2]
Synonyms	3-Chlorosalicylaldehyde	[1] [3]
CAS Number	1927-94-2	[1] [3]
Molecular Formula	C ₇ H ₅ ClO ₂	[1] [2] [3]
Molecular Weight	156.57 g/mol	[1] [4]
Appearance	Solid. Pale beige to yellow crystalline powder.	[1] [3] [5]
Melting Point	52-56 °C	[1] [4]
Stability	Air-sensitive, hygroscopic. Stable under recommended storage conditions.	[5] [6]
Solubility	Soluble in ethanol and ether; insoluble in water.	[3]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[1] [2] [3]
Signal Word	Warning	[1] [2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Chloro-2-hydroxybenzaldehyde?

A1: To ensure product quality, **3-Chloro-2-hydroxybenzaldehyde** should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[\[6\]](#)[\[7\]](#) Due to its air-sensitive nature, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.[\[6\]](#)

Q2: Why is this compound considered "air-sensitive"? What happens upon exposure to air?

A2: The term "air-sensitive" indicates that the compound reacts with components of the atmosphere, primarily oxygen and moisture.[6][8] The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid (3-chloro-2-hydroxybenzoic acid). This degradation compromises the compound's purity and can negatively impact experimental outcomes. Its hygroscopic nature means it can also absorb moisture from the air.[5]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: When handling **3-Chloro-2-hydroxybenzaldehyde**, you should wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or eyeshields, and a dust mask (such as a type N95) to prevent inhalation.[1][6] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][7]

Q4: How should I properly dispose of waste **3-Chloro-2-hydroxybenzaldehyde**?

A4: Waste material should be disposed of in accordance with local, state, and federal regulations.[7] Contaminated containers and unused product should be treated as hazardous waste and disposed of through an approved waste disposal plant.[7]

Q5: Can I handle this compound on an open bench?

A5: It is strongly advised not to handle **3-Chloro-2-hydroxybenzaldehyde** on an open bench due to its air-sensitive nature and potential for causing respiratory irritation.[2][6] Use only outdoors or in a well-ventilated area, such as a fume hood.[3] For transfers and weighing where maintaining an inert atmosphere is critical, the use of a glovebox or Schlenk line techniques is recommended.[8]

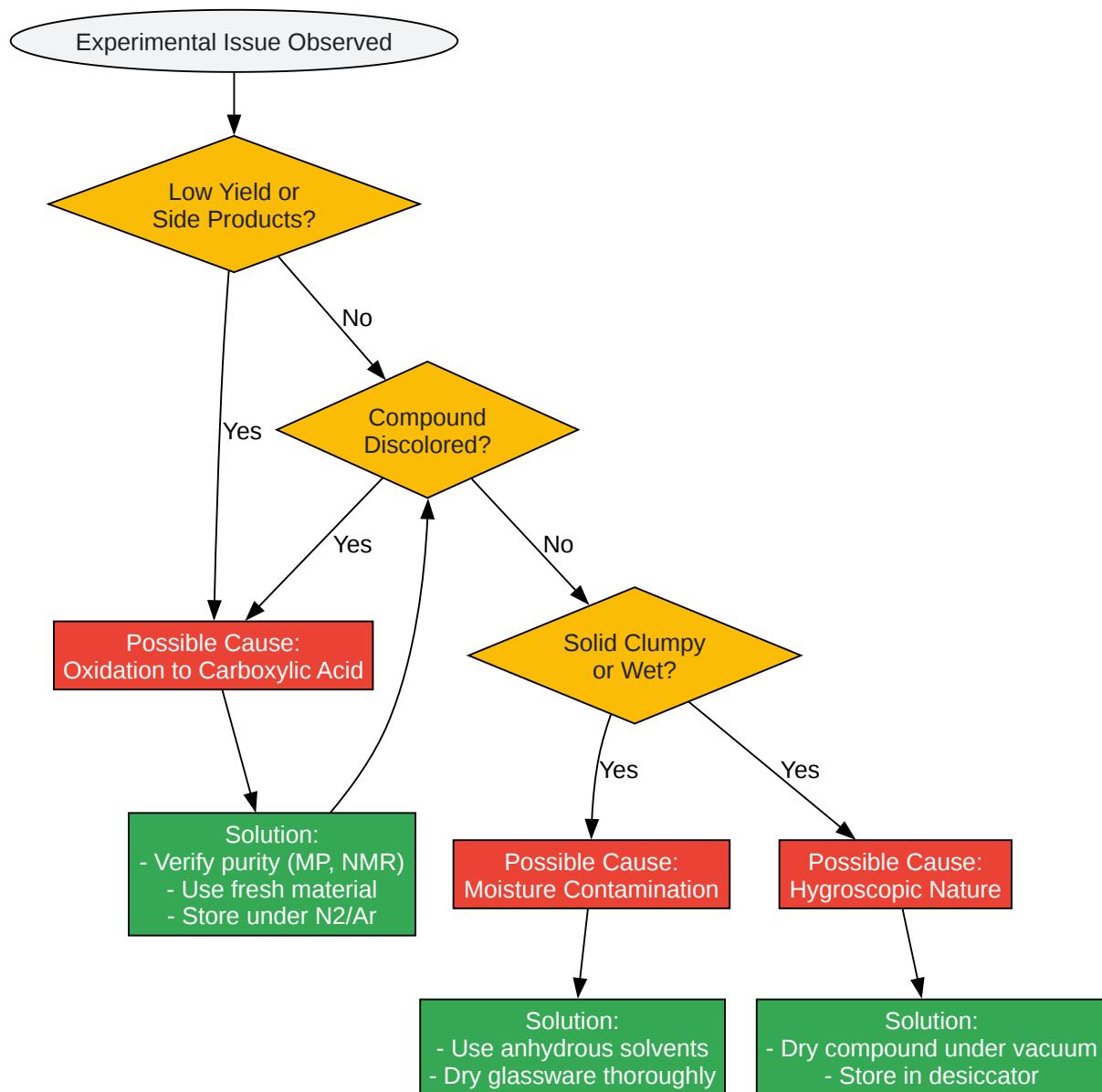
Troubleshooting Guide

This section addresses common problems encountered during the use of **3-Chloro-2-hydroxybenzaldehyde** in experiments.

Issue 1: The compound has changed color (e.g., darkened or turned from pale beige to yellow/brown).

- Possible Cause: This is a common indicator of degradation due to oxidation from improper storage and exposure to air and/or light.
- Recommended Action:
 - Assess the purity of the material using an appropriate analytical method (e.g., melting point determination, NMR spectroscopy).
 - For non-critical applications, the material may still be usable, but for reactions sensitive to impurities, using a fresh, unopened container is recommended.
 - To prevent recurrence, ensure the container is tightly sealed, the headspace is purged with an inert gas (e.g., nitrogen or argon) after each use, and it is stored away from light in a cool, dry place.[\[6\]](#)

Issue 2: My reaction has a low yield or produces unexpected side products.


- Possible Cause A: Degraded Starting Material. The most likely cause is the oxidation of the aldehyde to 3-chloro-2-hydroxybenzoic acid. This impurity will not participate in the desired reaction, leading to a lower yield, and may introduce side reactions.
- Recommended Action A:
 - Confirm the purity of the starting material before beginning the experiment.
 - Always use high-purity **3-Chloro-2-hydroxybenzaldehyde** that has been stored under an inert atmosphere.[\[6\]](#)
- Possible Cause B: Presence of Moisture. The compound is hygroscopic, and any absorbed water can interfere with moisture-sensitive reactions (e.g., Grignard or organolithium reactions).[\[5\]](#)
- Recommended Action B:
 - Ensure all glassware is rigorously dried (e.g., oven-dried overnight at >125°C) and cooled under a stream of dry inert gas.[\[9\]](#)
 - Use anhydrous solvents for the reaction.

- If moisture contamination of the solid is suspected, it may be possible to dry it carefully under a high vacuum, provided it is thermally stable.

Issue 3: The solid has become clumpy or appears wet.

- Possible Cause: The compound has absorbed atmospheric moisture due to its hygroscopic properties.[\[5\]](#)
- Recommended Action:
 - Dry the material under vacuum before weighing and use.
 - Improve storage practices by keeping the container inside a desiccator containing a suitable drying agent, in addition to storing under an inert atmosphere.

Troubleshooting Logic Flowchart

[Click to download full resolution via product page](#)

Caption: Troubleshooting Common Issues in Experiments.

Experimental Protocols & Workflows

Protocol: Recommended Handling and Dispensing of 3-Chloro-2-hydroxybenzaldehyde

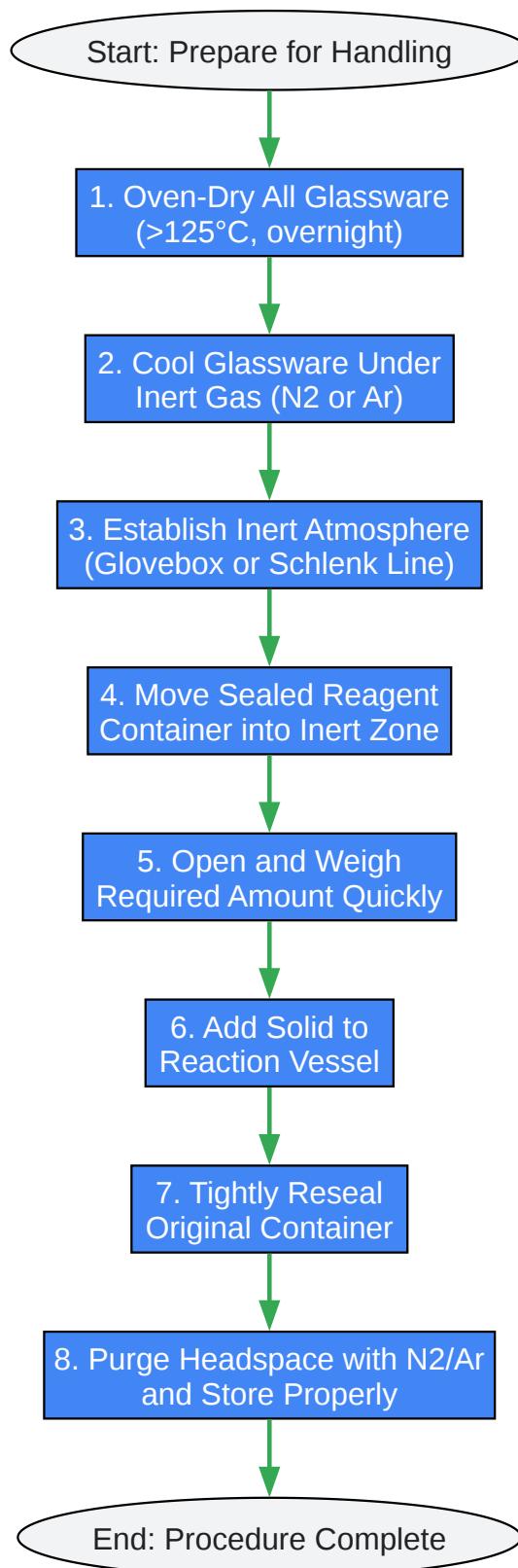
This protocol outlines the standard procedure for handling air-sensitive solids to minimize exposure to air and moisture.

1. Preparation:

- Thoroughly clean and oven-dry all necessary glassware (e.g., flasks, spatulas, weighing funnels) at a temperature above 125°C for several hours or overnight.[\[9\]](#)
- Allow the hot glassware to cool to room temperature under a stream of dry, inert gas (nitrogen or argon) or inside a desiccator.

2. Establishing an Inert Atmosphere:

- Using a Glovebox: Transfer the sealed container of **3-Chloro-2-hydroxybenzaldehyde**, along with all necessary labware (spatula, tared vial, etc.), into the glovebox antechamber. Purge the antechamber according to the glovebox's standard operating procedure before bringing the items into the main chamber.
- Using a Schlenk Line: If a glovebox is unavailable, connect a two-necked flask to the Schlenk line. Evacuate the flask under vacuum and refill with inert gas. Repeat this cycle at least three times to ensure the atmosphere is inert.


3. Weighing and Transfer:

- Inside the glovebox or under a positive pressure of inert gas (in the Schlenk flask), carefully open the main container of **3-Chloro-2-hydroxybenzaldehyde**.
- Using a clean, dry spatula, promptly transfer the desired amount of the solid into a tared vial or directly into the reaction flask.[\[8\]](#)
- Avoid leaving the main container open for an extended period.

4. Sealing and Storage:

- Securely close the inner and outer caps of the main container immediately after dispensing.
- Before removing the container from the glovebox or inert atmosphere, consider wrapping the cap junction with paraffin film for an extra layer of protection.
- Place the container back into its designated cool, dry, and dark storage location.[6][7]

Handling and Storage Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Handling Air-Sensitive **3-Chloro-2-hydroxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chlor-2-hydroxybenzaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 3-Chlor-2-hydroxybenzaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-CHLORO-2-HYDROXY-BENZALDEHYDE CAS#: 1927-94-2 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- To cite this document: BenchChem. [Handling and storage of air-sensitive 3-Chloro-2-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016314#handling-and-storage-of-air-sensitive-3-chloro-2-hydroxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com